molecular formula C23H21N3O3S2 B12479863 N-(3-ethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

N-(3-ethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Cat. No.: B12479863
M. Wt: 451.6 g/mol
InChI Key: MDSDJUIWVZWSNV-UHFFFAOYSA-N
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Description

2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The benzenesulfonyl group is then introduced via sulfonation reactions using reagents like benzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both benzenesulfonyl and benzimidazole groups. This combination enhances its biological activity and makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C23H21N3O3S2/c1-2-17-9-8-10-18(15-17)24-22(27)16-30-23-25-20-13-6-7-14-21(20)26(23)31(28,29)19-11-4-3-5-12-19/h3-15H,2,16H2,1H3,(H,24,27)

InChI Key

MDSDJUIWVZWSNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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